

# A Comparative Spectroscopic Analysis of 2-Hydroxyisonicotinic Acid and Its Analogs

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## Compound of Interest

Compound Name: **2-Hydroxyisonicotinic Acid**

Cat. No.: **B042705**

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This guide provides a comprehensive comparison of the spectroscopic data for **2-hydroxyisonicotinic acid** and its key analogs: 2-chloroisonicotinic acid, 2-aminoisonicotinic acid, and 2-methoxyisonicotinic acid. The information presented is intended to aid in the identification, characterization, and development of new therapeutic agents based on this scaffold.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (NMR, IR, and Mass Spectrometry) for **2-hydroxyisonicotinic acid** and its selected analogs. This data is crucial for confirming the structure and purity of these compounds.

### Table 1: $^1\text{H}$ NMR and $^{13}\text{C}$ NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Solvent	<sup>1</sup> H NMR Chemical Shifts (δ, ppm)	<sup>13</sup> C NMR Chemical Shifts (δ, ppm)
2-Hydroxyisonicotinic acid	DMSO-d <sub>6</sub>	11.4 (br s, 1H, OH), 7.6 (d, 1H), 6.4 (d, 1H), 6.3 (s, 1H)	165.0, 163.8, 141.5, 118.2, 106.9
2-Chloroisonicotinic acid	DMSO-d <sub>6</sub>	13.8 (br s, 1H, COOH), 8.6 (d, 1H), 7.9 (s, 1H), 7.8 (d, 1H)	165.2, 151.5, 150.8, 141.2, 122.9, 121.4
2-Aminoisonicotinic acid	DMSO-d <sub>6</sub>	7.9 (d, 1H), 6.8 (s, 1H), 6.6 (d, 1H), 6.5 (br s, 2H, NH <sub>2</sub> )	168.2, 159.8, 151.3, 138.5, 109.8, 107.2
2-Methoxyisonicotinic acid	CDCl <sub>3</sub>	8.2 (d, 1H), 7.2 (s, 1H), 7.0 (d, 1H), 4.0 (s, 3H, OCH <sub>3</sub> )	166.5, 164.2, 148.5, 118.0, 110.9, 53.8

## Table 2: IR Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. Data is presented in wavenumbers (cm<sup>-1</sup>).

Compound	Key IR Absorptions (cm <sup>-1</sup> )
2-Hydroxyisonicotinic acid	3400-2500 (br, O-H stretch of COOH), 1710 (C=O stretch of COOH), 1640 (C=O stretch of pyridone), 1600, 1550 (C=C and C=N stretching)
2-Chloroisonicotinic acid	3300-2500 (br, O-H stretch of COOH), 1725 (C=O stretch of COOH), 1580, 1550 (C=C and C=N stretching), 780 (C-Cl stretch)
2-Aminoisonicotinic acid	3450, 3340 (N-H stretching), 3200-2500 (br, O-H stretch of COOH), 1680 (C=O stretch of COOH), 1620, 1580 (C=C and C=N stretching)
2-Methoxyisonicotinic acid	3300-2500 (br, O-H stretch of COOH), 2950 (C-H stretch of OCH <sub>3</sub> ), 1720 (C=O stretch of COOH), 1600, 1560 (C=C and C=N stretching), 1250 (C-O stretch)

### Table 3: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-Hydroxyisonicotinic acid	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	139.11	139 (M <sup>+</sup> ), 122 (M-OH) <sup>+</sup> , 94 (M-COOH) <sup>+</sup>
2-Chloroisonicotinic acid	C <sub>6</sub> H <sub>4</sub> CINO <sub>2</sub>	157.56	157/159 (M <sup>+</sup> , Cl isotope pattern), 140/142 (M-OH) <sup>+</sup> , 112/114 (M-COOH) <sup>+</sup>
2-Aminoisonicotinic acid	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	138.12	138 (M <sup>+</sup> ), 121 (M-OH) <sup>+</sup> , 93 (M-COOH) <sup>+</sup>
2-Methoxyisonicotinic acid	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	153.13	153 (M <sup>+</sup> ), 138 (M-CH <sub>3</sub> ) <sup>+</sup> , 122 (M-OCH <sub>3</sub> ) <sup>+</sup> , 108 (M-COOH) <sup>+</sup>

## Experimental Protocols

Standard protocols for the acquisition of the spectroscopic data presented above are detailed below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- <sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in ppm relative to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.

- Data Processing: The raw data was processed using MestReNova software, involving Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

- Sample Preparation: Solid samples were analyzed directly using a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the sample was placed on the ATR crystal.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Acquisition: Spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR spectrum.

## UV-Visible Spectroscopy

- Sample Preparation: A stock solution of the sample was prepared by dissolving approximately 1 mg of the compound in 10 mL of a suitable solvent (e.g., ethanol, methanol). This stock solution was then serially diluted to obtain concentrations in the range of 1-10  $\mu\text{g/mL}$ .
- Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 double beam spectrophotometer.
- Acquisition: The spectra were scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent used for sample preparation was also used as the blank.
- Data Analysis: The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) was determined from the resulting spectrum.

## Mass Spectrometry

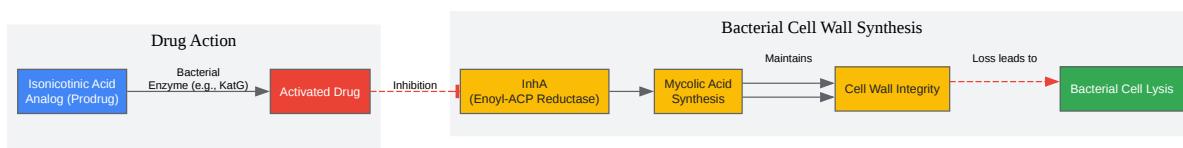
- Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then introduced

into the mass spectrometer via direct infusion.

- Instrumentation: Mass spectra were obtained on a Waters Xevo G2-XS QToF mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode.
- Acquisition Parameters: The capillary voltage was set to 3.0 kV, the sampling cone voltage to 30 V, and the source temperature to 120 °C. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350 °C. Data was acquired over a mass range of m/z 50-500.
- Data Analysis: The acquired data was processed using MassLynx software to identify the molecular ion and major fragment ions.

## Signaling Pathway and Experimental Workflow

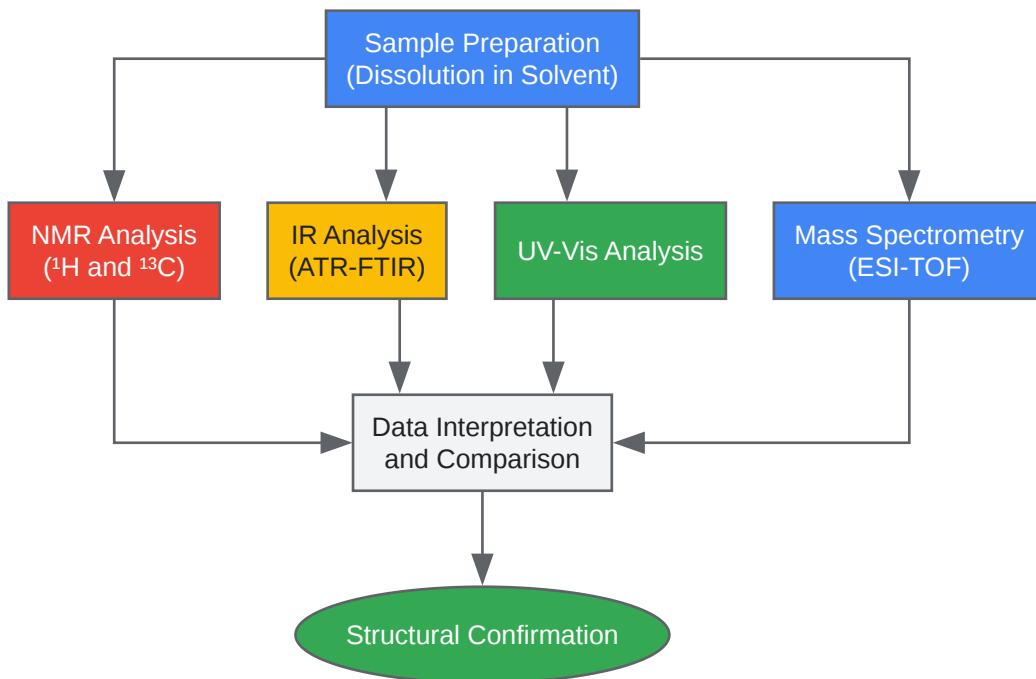
Isonicotinic acid derivatives, such as the widely used anti-tuberculosis drug isoniazid, are known to interfere with essential biological pathways in pathogens. The following diagram illustrates a generalized signaling pathway that can be targeted by such compounds.



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Caption: Generalized signaling pathway for isonicotinic acid analogs.

The following diagram outlines a typical experimental workflow for the spectroscopic analysis of these compounds.



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Caption: Experimental workflow for spectroscopic analysis.

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